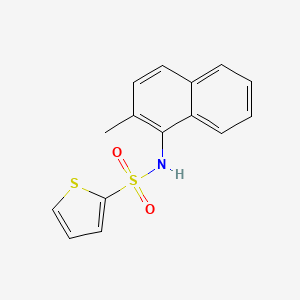

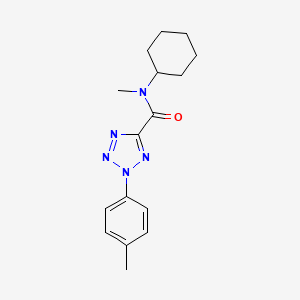

![molecular formula C6H6ClN3 B2665810 Imidazo[1,2-a]pyrazine;hydrochloride CAS No. 2380041-89-2](/img/structure/B2665810.png)

Imidazo[1,2-a]pyrazine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been recognized for its wide range of applications in medicinal chemistry .

Synthesis Analysis

Recent advances have been made in the synthetic methods of Imidazo[1,2-a]pyrazine . An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines via one-pot three-component condensations has been reported . The product is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine .Molecular Structure Analysis

Imidazo[1,2-a]pyrazine is a fused bicyclic heterocycle . The structure is mainly based on the pattern and position of the substitution .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine exhibits reactivity and multifarious biological activity . The product, generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, undergoes [4 + 1] cycloaddition .Applications De Recherche Scientifique

Versatile Scaffold in Organic Synthesis and Drug Development

Imidazo[1,2-a]pyrazine;hydrochloride has emerged as a versatile scaffold in the field of organic synthesis and drug development. It exhibits significant reactivity and multifarious biological activity, making it an integral component in the synthesis of various compounds. This compound's role in synthesis is influenced by the pattern and position of its substitution, which is crucial for future scientific and medicinal advancements (Goel, Luxami, & Paul, 2015).

Anticancer Applications

This compound derivatives have been studied for their cytotoxic effects on cancer cell lines. Novel inhibitors based on this compound have been designed and synthesized, showing promising results against various cancer cells. The structure-activity relationship studies of these derivatives highlight their potential as anticancer agents (Myadaraboina et al., 2010).

Inhibitor of Aurora Kinases

Research has demonstrated the efficacy of this compound as a dual inhibitor of Aurora kinases A and B. Its optimization led to the development of compounds with improved cell potency and solubility, showing effectiveness in human tumor xenograft mouse models (Yu et al., 2010).

Green Chemistry Applications

This compound has been utilized in green chemistry applications. A catalyst-free heteroannulation reaction under microwave irradiation in an eco-friendly solvent has been developed using this compound. The derivatives produced in this process have shown potential anti-inflammatory and antimicrobial activities, demonstrating the compound's versatility in environmentally friendly chemical processes (Rao et al., 2018).

Bioavailability Enhancement in Pharmaceutical Development

Improvements in oral bioavailability of this compound-based compounds have been a focus in pharmaceutical development. This has led to the identification of potent Aurora inhibitors with enhanced drug exposure levels, demonstrating significant efficacy in in vivo tumor models when dosed orally (Yu et al., 2018).

Kinase Inhibition for Cell Cycle Control

This compound derivatives have been developed to act as kinase inhibitors, particularly impacting cell cycle checkpoint control. Small structural modifications in these compounds can lead to a potency switch between different kinases, such as CHK1 and MK2, which are involved in mediating cell cycle control (Meng et al., 2013).

Selective Inhibitors in Cellular Studies

The compound has facilitated the design and synthesis of selective inhibitors, particularly for Aurora-A kinase. Insights from co-crystallization studies have led to the development of inhibitors demonstrating selectivity in cell-based Aurora kinase pharmacodynamic biomarker assays (Bouloc et al., 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

imidazo[1,2-a]pyrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3.ClH/c1-3-9-4-2-8-6(9)5-7-1;/h1-5H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVVVGFNLCSSOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C=N1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

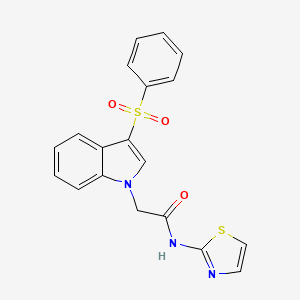

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2665733.png)

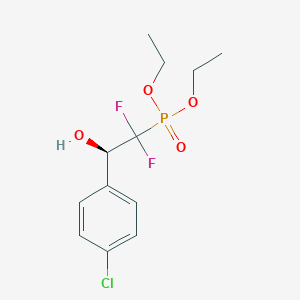

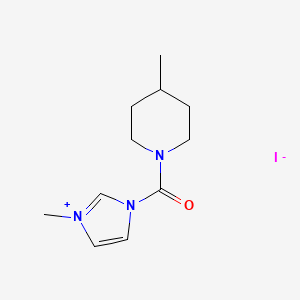

![N-[(4-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2665734.png)

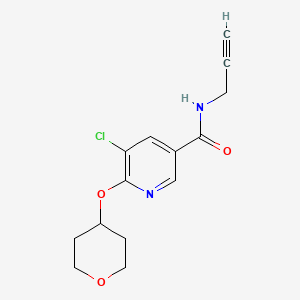

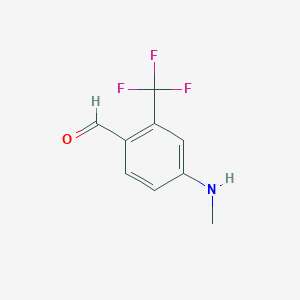

![4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline](/img/structure/B2665740.png)

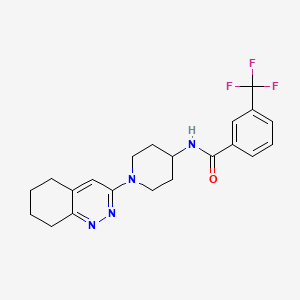

![7-[(4-methylpiperidin-1-yl)sulfonyl]-1-(2-oxo-2-piperidin-1-ylethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B2665745.png)

![Ethyl 4-oxo-3-phenyl-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2665746.png)

![(E)-N-[1-oxo-1-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2665750.png)